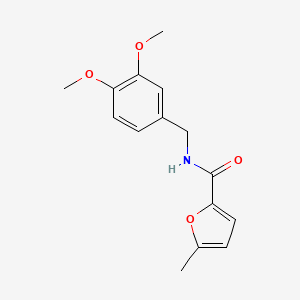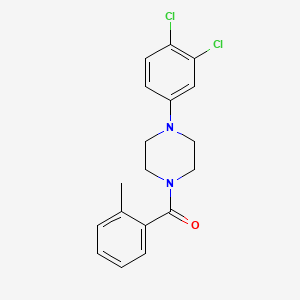![molecular formula C16H17BrN2O2S B4431965 1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4431965.png)
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as BCTMP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of research. In
Mecanismo De Acción
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it binds to the receptor and activates it to a lesser extent than the endogenous ligand serotonin. This activation of the receptor leads to downstream signaling pathways that are involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have an effect on other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its overall effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce anxiety-like behaviors in rodents, as well as improve cognitive function and memory. This compound has also been shown to have antidepressant-like effects in animal models of depression. These effects are thought to be mediated by the activation of the serotonin 5-HT1A receptor, as well as other neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine in scientific research is its specificity for the serotonin 5-HT1A receptor. This allows researchers to investigate the role of this receptor in various behaviors and physiological processes. However, one limitation of using this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its effects and safety in humans are not well understood.
Direcciones Futuras
There are many potential future directions for research on 1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the role of the serotonin 5-HT1A receptor in the regulation of stress and anxiety, and how this compound may be used to investigate this relationship. Additionally, this compound may be useful in studying the mechanisms of action of other drugs that target the serotonin system, such as selective serotonin reuptake inhibitors (SSRIs). Finally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of mood and anxiety disorders.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used in studies to investigate the role of the 5-HT1A receptor in these processes, and it has shown promise as a tool for understanding the underlying mechanisms of these disorders.
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-21-13-4-2-12(3-5-13)18-8-10-19(11-9-18)16(20)14-6-7-15(17)22-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGBIWYXIKVILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)

![methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431921.png)



![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)
![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)